2,5-二甲氧基对苯二甲酸

描述

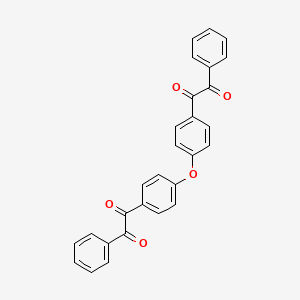

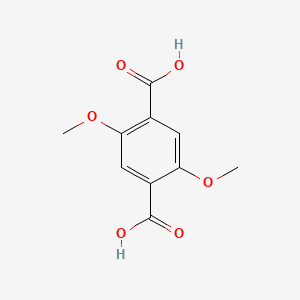

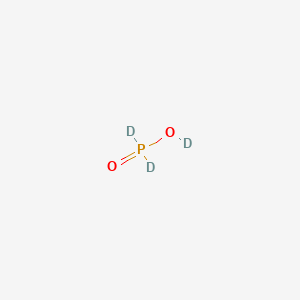

2,5-Dimethoxyterephthalic acid is a chemical compound with the molecular formula C10H10O6 . It is an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .

Synthesis Analysis

Polyamides were synthesized from 2,5-dimethoxyterephthaloyl dichloride and diamines. Also, polyimines and polyaldoles were prepared from 2,5-dimethoxy-terephthaldehyde with diamines and ketones . Another study reported the one-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, FeCu, Cu) catalysts .Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyterephthalic acid is nearly planar, with maximum deviations from the least-squares planes calculated for all non-H atoms . The molecular formula is C10H10O6, with an average mass of 226.183 Da and a monoisotopic mass of 226.047745 Da .Chemical Reactions Analysis

In the field of materials science, 2,5-dihydroxyterephthalic acid (H4 - p -DHT) is of special interest because of the two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties) . Electrochromism of M-MOF-74 (M = Mg, Mn, Co, or Zn) is reported, which is a honeycomb nano-framework in which hexagonally packed 1D arrays of metal cations are coordinated with 2,5-dihydroxyterephthalic (dhtp) acid linker .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxyterephthalic acid include a density of 1.4±0.1 g/cm3, boiling point of 434.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.7±3.0 kJ/mol, flash point of 174.6±22.2 °C, and index of refraction of 1.572 .科学研究应用

从生物琥珀酸制备芳香族聚酯

2,5-二甲氧基对苯二甲酸被用作合成芳香族单体的前体,用于生成聚酯。这些聚酯显示出不同的玻璃化转变温度,使它们在各种应用中具有潜在的用途 (Short et al., 2018)。

对苯二甲酸衍生物中的超分子相互作用

该化合物具有几乎平面的分子结构,并形成不寻常的分子内氢键。这种性质显著影响其晶体形式中的超分子相互作用和堆积结构,这可能对材料科学和晶体工程产生影响 (Böhle et al., 2011)。

金属有机框架中的配位聚合物

2,5-二甲氧基对苯二甲酸用于与锰(II)和锌(II)等金属离子形成配位聚合物。这些聚合物形成具有独特配位几何结构的三维金属有机框架,这在催化和材料化学中可能具有相关性 (Böhle et al., 2011)。

聚酯的合成和表征

从2,5-二甲氧基对苯二甲酸衍生的聚酯已经合成并进行了内禀粘度、玻璃化转变温度和热分解的表征。这项研究有助于了解这些聚酯的材料性质,这可能在各种工业应用中有用 (Diaz et al., 1983)。

作为pH响应信号支架的共价有机框架

该化合物已被用于合成基于β-酮胺的共价有机框架COF-JLU4,该框架具有光致发光性能,并可在水溶液中作为荧光pH传感器。这种应用在开发用于传感和信号的响应材料方面具有重要意义 (Zhang et al., 2016)。

作用机制

Target of Action

2,5-Dimethoxyterephthalic acid is primarily used as an organic ligand in the field of materials science . It interacts with alkali and alkaline-earth elements, making the synthesis of numerous coordination polymers possible .

Mode of Action

The compound contains two symmetric sets of oxygen donor functional groups, which are β-hydroxy acid moieties . In its partially or totally deprotonated form, it acts as an efficient organic ligand . It exhibits dual redox-active properties, which make it very interesting as electrode material when combined with alkali and alkaline-earth elements .

Biochemical Pathways

The compound is involved in the synthesis of numerous coordination polymers . It is also used as a precursor to synthesize aromatic monomers . The compound’s interaction with alkali and alkaline-earth elements leads to the formation of various inorganic motifs .

Result of Action

The compound’s action results in the formation of various inorganic motifs with alkali and alkaline-earth elements . The electrochemical assessment of the anhydrous na2(li2)-p-dht compound measured in li half-cell revealed poor performances due to cationic disorder of the two alkali ions in the crystal structure .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of alkali and alkaline-earth elements . The experimental conditions also play a crucial role in the compound’s action .

未来方向

属性

IUPAC Name |

2,5-dimethoxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSHXQQBOGFGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396331 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxyterephthalic acid | |

CAS RN |

21004-11-5 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)